2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol
Description
The compound 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol (CAS: 72239-53-3), also known as FURISYL, is a heterocyclic molecule featuring a 3,4-dimethoxyphenyl group, a diaziridinyl-substituted triazine ring, and a methanol-substituted m-dioxane core. Its molecular formula is C₁₆H₂₀N₆O₄, with a molecular weight of 360.42 g/mol .
Properties
CAS No. |
67026-20-4 |
|---|---|
Molecular Formula |
C20H26N6O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |
InChI Key |
POBJFOWZTSZNQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Synthetic Route
Step 1: Preparation of 3,4-Dimethoxyaniline Intermediate
- Starting material: 3,4-dimethoxybenzene.
- Reactions: Nitration to introduce a nitro group, followed by catalytic reduction to convert the nitro group into an amino group, yielding 3,4-dimethoxyaniline.
- Conditions: Typical nitration uses mixed acid (HNO3/H2SO4) under controlled temperature; reduction is often performed with catalytic hydrogenation or chemical reductants like iron/HCl.
Step 2: Triazinylation via Cyanuric Chloride
- Reagents: 3,4-dimethoxyaniline reacts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
- Conditions: Basic environment (e.g., sodium bicarbonate or sodium acetate) to facilitate nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride by the amino group.
- Outcome: Formation of 4,6-diaziridinyl-2-s-triazinylamino substituted intermediate.
Step 3: Formation of the m-Dioxane Ring
- Reagents: The triazinylated intermediate is cyclized with formaldehyde and an appropriate diol source.
- Conditions: Acidic or neutral conditions with controlled temperature to promote ring closure forming the 1,3-dioxane ring with a methanol substituent at the 5-position.
- Notes: The choice of diol and formaldehyde concentration affects ring formation efficiency.
Step 4: Introduction of Diaziridinyl Groups
- Reactions: The two chlorine atoms remaining on the triazine ring are converted to diaziridinyl groups (aziridine rings).
- Conditions: Typically involves reaction with aziridine or related reagents under basic or neutral conditions, ensuring selective substitution without ring opening.
- Significance: Diaziridinyl groups confer unique reactivity and photochemical properties.
Industrial and Laboratory Synthesis Considerations
- Optimization: Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time are critical to maximize yield and purity.
- Solvent systems: Mixtures like DMF with acetic acid have been effective in related heterocyclic syntheses to facilitate reflux and cyclization.
- Catalysts: Sodium acetate or other mild bases can promote cyclization steps.
- Purification: Recrystallization using DMF-ethanol mixtures improves product purity.
- Monitoring: Thin-layer chromatography (TLC) with 10% ethyl acetate in n-hexane is commonly used to track reaction progress.
- Scale-up: Continuous flow reactors and automated purification can enhance reproducibility and throughput in industrial settings.
Research Findings and Data Tables
Representative Reaction Conditions and Yields
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of 3,4-dimethoxybenzene | HNO3/H2SO4, 0–5 °C, 1–2 h | ~85 | Controlled temperature crucial |
| 2 | Reduction of nitro to amino group | Catalytic hydrogenation (Pd/C, H2, RT) or Fe/HCl | 90–95 | High purity 3,4-dimethoxyaniline |
| 3 | Reaction with cyanuric chloride | Cyanuric chloride, NaOAc, DCM, 0–25 °C, 2–4 h | 80–90 | Stepwise substitution possible |
| 4 | Cyclization with formaldehyde and diol | Formaldehyde, diol, acid catalyst, reflux, 4–6 h | 75–85 | Ring closure efficiency varies |
| 5 | Diaziridinyl substitution on triazine ring | Aziridine, base, RT to 40 °C, 6–12 h | 70–80 | Sensitive to reaction time |
Note: Yields are approximate and depend on specific laboratory conditions.
Analytical Characterization Supporting Preparation
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm substitution pattern and ring formation | Signals corresponding to methoxy groups, aromatic protons, diaziridinyl protons, and dioxane ring hydrogens are diagnostic. |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation | Parent ion peak at m/z ~430.5 consistent with molecular formula; fragmentation patterns confirm triazine and diaziridinyl moieties. |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and detect side products | Purity typically >95% after recrystallization; residual solvents and byproducts monitored. |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress | Rf values consistent with intermediate and final compounds; solvent system typically 10% ethyl acetate in hexane. |
Related Synthetic Methodologies from Literature
Though direct synthetic routes specific to this compound are limited in open literature, related triazine derivatives and diaziridinyl compounds have been synthesized using:
- Suzuki coupling reactions for aryl substitution on triazine rings, often catalyzed by palladium complexes on supports enabling catalyst recycling and green chemistry benefits.
- Nucleophilic aromatic substitution on cyanuric chloride with amines and aziridines to install amino and diaziridinyl groups respectively.
- Cyclization reactions involving formaldehyde and diols to form dioxane rings, with optimization of acid/base catalysis and solvent systems to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions can target the triazinyl group, potentially converting it to a more reactive amine.
Substitution: The aromatic ring and triazinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry
In materials science, the compound could be used in the development of polymers, coatings, and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to various physiological effects. The triazinyl group, in particular, could form covalent bonds with nucleophilic sites in biological molecules, altering their function.
Comparison with Similar Compounds
Key Features :
- Contains a 3,4-dimethoxyphenyl group but differs in core structure (propanenitrile backbone vs. triazinyl-dioxane in FURISYL).
- Pharmacological Role: Calcium channel blocker used clinically for hypertension and arrhythmias .
- Toxicity: Not explicitly reported in the provided evidence, but known side effects include hypotension and constipation.
Comparison :
While both share the dimethoxyphenyl group, FURISYL’s diaziridinyl-triazinyl moiety likely confers alkylating properties, absent in Verapamil. This structural difference explains FURISYL’s acute toxicity compared to Verapamil’s therapeutic utility .
Triazole Derivatives ()
Key Features :
- Example: 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid.
- Structural Similarities: Presence of dimethoxyphenyl and heterocyclic (triazole) groups.
- Toxicity : Computer models (GUSAR-online) predict low acute toxicity for these triazole-thioacetic acid derivatives .
Comparison :
FURISYL’s diaziridinyl-triazinyl group introduces higher reactivity (and thus toxicity) compared to the triazole-thioacetic acid derivatives. The m-dioxane backbone in FURISYL further differentiates its pharmacokinetic behavior .
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
Key Features :
- Example: 2-(3,4-dimethoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Structural Similarities: 3,4-dimethoxyphenyl group fused with a pyrimidinone ring.
Comparison: These derivatives lack the triazinyl-dioxane core but share the dimethoxyphenyl motif.
Data Table: Structural and Toxicological Comparison
Research Findings and Gaps
Toxicity and Mechanism
Knowledge Gaps
- Comparative studies on metabolic pathways or environmental persistence are absent.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For example:
- Solvent Systems : A DMF-acetic acid mixture (e.g., 5 mL DMF + 10 mL acetic acid) is effective for refluxing heterocyclic intermediates, as shown in thiazolidinone syntheses .
- Catalysts : Sodium acetate (0.02 mol) can act as a base to facilitate cyclization reactions .
- Purification : Recrystallization using DMF-ethanol mixtures improves purity .
- Monitoring : TLC (10% ethyl acetate in n-hexane) is critical to track reaction progress, similar to hydrazone syntheses .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Essential for confirming substituent positions (e.g., methoxyphenyl groups) and hydrogen environments, as demonstrated in thiazolo-triazol derivatives .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, crucial for verifying diaziridinyl-triazinyl linkages .
- HPLC : Assess purity by detecting residual solvents or side products, a standard practice in complex organic syntheses .
Advanced: How can researchers design experiments to investigate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies:
- Phase 1 (Lab) : Determine physicochemical properties (e.g., solubility, logP) using OECD guidelines. Assess abiotic stability under varying pH and UV light .
- Phase 2 (Microcosm) : Study biodegradation in soil/water systems using split-plot designs (e.g., randomized blocks with environmental variables as subplots) .
- Phase 3 (Ecotoxicology) : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels, aligning with INCHEMBIOL’s framework .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines) .
- Dose-Response Reevaluation : Re-test bioactivity under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Theoretical Alignment : Link discrepancies to molecular docking inconsistencies (e.g., varying protein conformations in silico models) .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and FTIR .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and compare NMR spectra pre/post exposure to detect photodegradation .
Advanced: What computational frameworks predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., kinases) using AMBER or GROMACS. Validate with experimental IC50 data .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like molar refractivity and H-bond donor counts .
- Docking Studies : Compare results across multiple software (AutoDock, Schrödinger) to mitigate algorithmic biases .
Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery?
Methodological Answer:
- Target Identification : Align with conceptual frameworks like polypharmacology, linking the compound’s triazinyl and diaziridinyl moieties to dual kinase/GPCR inhibition .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro, as seen in thiazolo-triazol research .
- Cross-Disciplinary Validation : Collaborate with ecotoxicologists to contextualize bioactivity within environmental impact assessments .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Assessment : Review GHS classifications for diaziridinyl analogs (e.g., mutagenicity) .
- Containment : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from reflux) before disposal .
Advanced: How do stereochemical variations in the dioxane ring affect the compound’s bioactivity?
Methodological Answer:
- Enantiomeric Resolution : Separate stereoisomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays .
- X-ray Crystallography : Resolve absolute configuration and correlate with activity data .
- Molecular Modeling : Compare enantiomers’ docking poses to identify steric clashes or favorable interactions .
Advanced: What methodological innovations could enhance the scalability of this compound’s synthesis for research use?
Methodological Answer:
- Flow Chemistry : Adapt batch reflux (e.g., 2 h at 80°C) to continuous flow systems for improved yield and safety .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental footprint .
- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
